1-(3-Aminocyclohexyl)propan-2-one
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Overview
Description
1-(3-Aminocyclohexyl)propan-2-one is an organic compound with the molecular formula C9H17NO It is a ketone with an amino group attached to a cyclohexane ring, making it a versatile intermediate in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Aminocyclohexyl)propan-2-one can be synthesized through several methods. One common approach involves the reduction of 1-(3-nitrocyclohexyl)propan-2-one using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of cyclohexanone with 3-aminopropanal in the presence of a reducing agent like sodium cyanoborohydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminocyclohexyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield secondary alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like amides or sulfonamides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Acyl chlorides, sulfonyl chlorides
Major Products:
Oxidation: Oximes, nitriles
Reduction: Secondary alcohols
Substitution: Amides, sulfonamides
Scientific Research Applications
1-(3-Aminocyclohexyl)propan-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Mechanism of Action
The mechanism of action of 1-(3-Aminocyclohexyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(1-Aminocyclohexyl)propan-2-one: This compound has a similar structure but with the amino group attached to a different position on the cyclohexane ring.
1-[(1R,3S)-3-Aminocyclohexyl]propan-2-one: Another structural isomer with different stereochemistry
Uniqueness: 1-(3-Aminocyclohexyl)propan-2-one is unique due to its specific placement of the amino group, which can influence its reactivity and interactions with other molecules. This unique structure allows for distinct applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-(3-aminocyclohexyl)propan-2-one |
InChI |
InChI=1S/C9H17NO/c1-7(11)5-8-3-2-4-9(10)6-8/h8-9H,2-6,10H2,1H3 |
InChI Key |
ZSVRFOPQIMSZCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1CCCC(C1)N |
Origin of Product |
United States |
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